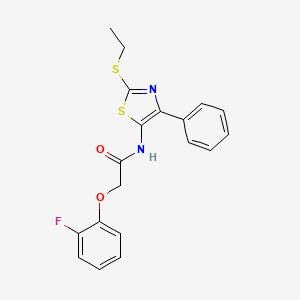![molecular formula C22H21ClN4O2 B3402000 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine CAS No. 1049206-19-0](/img/structure/B3402000.png)
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine
描述
The compound “3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine” is a complex organic molecule. It is part of a class of compounds that feature a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a piperazine ring, which is a common feature in many biologically active compounds .未来方向
Future research could focus on further elucidating the biological activity of this compound and related compounds. This could include studies on their antibacterial, antitumor, and antifungal activities . Additionally, further work could be done to optimize the synthesis of these compounds and to explore their potential applications in medicine and agriculture .
作用机制
Target of Action
It’s worth noting that structurally similar compounds, such as piperazine derivatives, have been found to interact with a wide range of biological targets, including dopamine and serotonin receptors . These receptors play crucial roles in various neurological and psychiatric conditions .
Mode of Action
Similar compounds, such as piperazine derivatives, are known to act as antagonists at dopamine and serotonin receptors . Antagonists work by binding to the receptor and blocking its activation, thereby preventing the neurotransmitter from exerting its effect .
Biochemical Pathways
These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline used in drug design for predicting the likelihood of a chemical compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
生化分析
Biochemical Properties
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine plays a role in biochemical reactions primarily as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the hydrolysis of acetylcholine . The compound exhibits competitive inhibition, particularly with AChE, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This interaction increases acetylcholine levels, which can be beneficial in conditions like Alzheimer’s disease .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can improve cognitive functions and memory. Additionally, the compound influences cell signaling pathways, particularly those involving cholinergic receptors, and can modulate gene expression related to neurotransmitter synthesis and release . In non-neuronal cells, the compound’s impact on cellular metabolism and gene expression is less pronounced but still significant in modulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with acetylcholinesterase and butyrylcholinesterase . The compound binds to the active site of these enzymes, inhibiting their activity and preventing the hydrolysis of acetylcholine. This inhibition is competitive, meaning the compound competes with acetylcholine for binding to the enzyme’s active site . Additionally, the compound may influence other molecular targets, such as cholinergic receptors, further enhancing its effects on neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase for several hours, but prolonged exposure may lead to reduced efficacy . Additionally, the compound’s impact on cellular functions, such as gene expression and metabolism, may diminish over time as cells adapt to its presence.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cholinergic transmission without significant adverse effects . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand these pathways for therapeutic development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation within specific tissues . The compound’s distribution is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other molecular targets . It can also be found in the endoplasmic reticulum and Golgi apparatus, where it may influence protein synthesis and processing . Post-translational modifications, such as phosphorylation and glycosylation, can affect the compound’s localization and activity, directing it to specific cellular compartments .
属性
IUPAC Name |
(2-chlorophenyl)-[4-[6-(3-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-17-6-4-5-16(15-17)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)18-7-2-3-8-19(18)23/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMABLSSIWWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3401918.png)
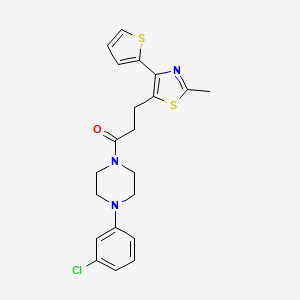
![N-(2-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3401923.png)
![N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3401929.png)
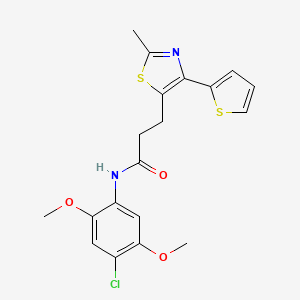

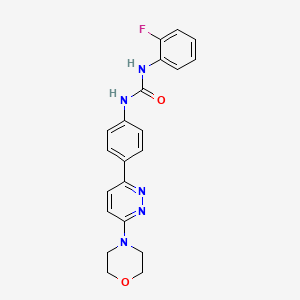
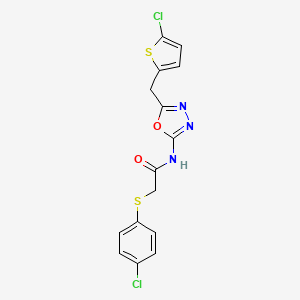
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401976.png)
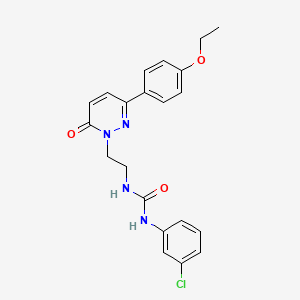
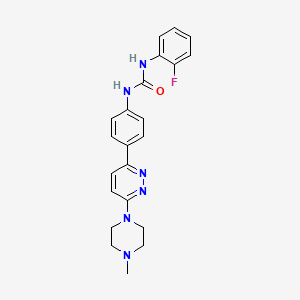
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3401992.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401995.png)
